molecular formula C14H22N2O2 B5533938 4-(4-methylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one

4-(4-methylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B5533938
M. Wt: 250.34 g/mol
InChI Key: VKKUIMMYFHBJIG-UHFFFAOYSA-N
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Description

4-(4-methylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one is a chemical compound that has garnered interest in various fields of scientific research. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of the piperazine ring adds to its versatility, making it a valuable compound for medicinal and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one typically involves a multi-step process. One common method includes the reaction of a suitable spirocyclic precursor with 4-methylpiperazine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-(4-methylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-methylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, which may explain its potential effects on the central nervous system. Additionally, the spirocyclic structure may contribute to its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-phenylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one
  • 4-(4-benzylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one

Uniqueness

4-(4-methylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one is unique due to the presence of the methyl group on the piperazine ring, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-15-7-9-16(10-8-15)12-11-13(17)18-14(12)5-3-2-4-6-14/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKUIMMYFHBJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=O)OC23CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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